N-[1-(4-ethoxyphenyl)propylidene]hydroxylamine
Description
N-[1-(4-ethoxyphenyl)propylidene]hydroxylamine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Properties
IUPAC Name |
N-[1-(4-ethoxyphenyl)propylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-11(12-13)9-5-7-10(8-6-9)14-4-2/h5-8,13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKPGQSCJWTLEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=CC=C(C=C1)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[1-(4-ethoxyphenyl)propylidene]hydroxylamine can be synthesized through a Schiff base reaction. This involves the condensation of an aldehyde or ketone with a primary amine or hydroxylamine. In this case, the reaction between 1-(4-ethoxyphenyl)propan-1-one and hydroxylamine hydrochloride in the presence of a base such as sodium acetate can yield the desired product. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-ethoxyphenyl)propylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction can yield amines or hydroxylamines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[1-(4-ethoxyphenyl)propylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-[1-(4-ethoxyphenyl)propylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-methoxyphenyl)propylidene]hydroxylamine
- N-[1-(4-chlorophenyl)propylidene]hydroxylamine
- N-[1-(4-bromophenyl)propylidene]hydroxylamine
Uniqueness
N-[1-(4-ethoxyphenyl)propylidene]hydroxylamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to distinct pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
